IpaC protein - 127384-63-8

IpaC protein

Catalog Number: EVT-1522320
CAS Number: 127384-63-8
Molecular Formula: C5H7BrN2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Invasion Plasmid Antigen C is a crucial protein associated with the pathogenicity of Shigella species, particularly Shigella flexneri. This 43-kilodalton protein plays a significant role in the bacterium's ability to invade epithelial cells, making it a target for vaccine development and immunological studies. The immunogenic properties of Invasion Plasmid Antigen C have been well documented, with strong recognition by sera from convalescent patients and experimental models, indicating its potential as a protective antigen against Shigella infections .

Source and Classification

Invasion Plasmid Antigen C is encoded by the ipaC gene located on the invasion plasmid of Shigella flexneri. This protein is classified within the type III secretion system, which is pivotal for the injection of effector proteins into host cells, facilitating bacterial invasion and immune evasion. Its classification as a virulence factor underscores its importance in the pathogenesis of Shigella infections .

Synthesis Analysis

Methods

The synthesis of Invasion Plasmid Antigen C has been explored using various methodologies, including cell-based systems and more advanced techniques like cell-free protein synthesis. The latter method has shown promise due to its scalability and efficiency. For instance, the Xpress cell-free protein synthesis platform has been utilized to produce Invasion Plasmid Antigen C at yields exceeding 200 mg/L, demonstrating its effectiveness in generating sufficient quantities for research and potential therapeutic applications .

Technical Details

In cell-free systems, proteins are synthesized in vitro using a mixture of cellular components. The process involves the use of plasmids containing the ipaC gene, which are introduced into a reaction mixture that includes necessary substrates and enzymes. Following synthesis, purification techniques such as multimode column chromatography are employed to achieve high purity levels (over 95%) of the target protein .

Molecular Structure Analysis

Structure

The molecular structure of Invasion Plasmid Antigen C has been characterized using techniques such as circular dichroism spectroscopy and high-resolution derivative analysis. These studies reveal insights into its secondary and tertiary structures, which are critical for understanding its function and interactions with host cells .

Data

The analysis indicates that Invasion Plasmid Antigen C possesses distinct structural features that contribute to its immunogenicity. Specific regions within the protein have been identified as B-cell epitopes, which are essential for eliciting an immune response during Shigella infections .

Chemical Reactions Analysis

Reactions

Invasion Plasmid Antigen C participates in several biochemical reactions that facilitate bacterial invasion. Its interaction with host cell membranes is mediated through conformational changes that enable the protein to insert itself into lipid bilayers, forming pores that disrupt cellular integrity.

Technical Details

These interactions are typically studied using assays that measure membrane permeability or cellular responses to infection. The mechanistic understanding of these reactions is vital for developing strategies to inhibit Shigella invasion and enhance vaccine efficacy .

Mechanism of Action

Process

The mechanism by which Invasion Plasmid Antigen C operates involves its role in the type III secretion system. Upon contact with host epithelial cells, Shigella utilizes this system to inject Invasion Plasmid Antigen C along with other effector proteins directly into the host cytoplasm.

Data

This process triggers cellular signaling pathways that facilitate bacterial uptake and subsequent invasion. Studies have shown that mutations in ipaC can significantly impair Shigella's ability to invade host cells, highlighting the protein's critical role in pathogenesis .

Physical and Chemical Properties Analysis

Physical Properties

Invasion Plasmid Antigen C is characterized by its solubility in aqueous solutions and stability under physiological conditions. Its molecular weight is approximately 43 kilodaltons, and it exhibits a high degree of immunogenicity due to its surface-exposed epitopes.

Chemical Properties

Chemically, Invasion Plasmid Antigen C is composed predominantly of amino acids typical of bacterial proteins. Its stability can be affected by factors such as temperature and pH, which are important considerations during purification and storage .

Applications

Invasion Plasmid Antigen C has significant applications in scientific research, particularly in vaccine development against Shigella infections. Its ability to elicit strong immune responses makes it a candidate for inclusion in multivalent vaccines aimed at preventing gastrointestinal diseases caused by enteric pathogens. Additionally, it serves as a model antigen for studying immune responses and developing diagnostic tools for detecting Shigella infections .

Introduction to IpaC Protein

Biological Context of Shigella flexneri Pathogenesis

Shigella flexneri, a Gram-negative facultative intracellular pathogen, is the primary etiological agent of bacillary dysentery (shigellosis) in low-income countries, causing an estimated 270 million infections and over 200,000 deaths annually worldwide. Pathogenesis hinges upon a meticulously coordinated invasion strategy involving four key steps: (1) epithelial cell invasion, (2) vacuolar escape, (3) intracellular replication, and (4) cell-to-cell spread. The type III secretion system (T3SS), a 50+ component syringe-like nanoinjector encoded within a 220-kb virulence plasmid (pINV), serves as the master regulator of this process. This structural apparatus spans the inner and outer bacterial membranes and terminates in a needle tip complex that senses host cell contact [1] [6].

Upon encountering intestinal epithelial cells, Shigella secretes Ipa proteins (IpaA, IpaB, IpaC, and IpaD) through the Mxi-Spa translocon. IpaD serves as a tip complex sensor that prevents premature secretion, while IpaB and IpaC function as essential translocators that insert into host membranes to form a pore. This pore serves as a conduit for effector protein injection directly into the host cytoplasm. Notably, the secretion process follows a tightly regulated two-step model: initial contact triggers limited IpaB/IpaC release, while sustained host membrane interaction stimulates full translocon deployment and effector delivery. This precise regulation prevents wasteful energy expenditure and potentially detrimental host immune activation prior to productive host contact [3] [6] [9].

Following T3SS-mediated entry, Shigella rapidly lyses the single-membrane phagocytic vacuole using plasmid-encoded virulence factors including IpaB and IpaC. This escape into the nutrient-rich cytosol facilitates bacterial multiplication. Subsequent actin-based motility, driven by the plasmid-encoded autotransporter IcsA (VirG), propels bacteria through the cytosol and facilitates protrusion formation into adjacent cells. Resolution of these protrusions into double-membrane vacuoles (DMVs) and subsequent vacuolar escape complete the cell-to-cell spread cycle, enabling colonization without extracellular exposure. The entire invasive process, from initial contact to intercellular spread, results in significant epithelial damage characterized by inflammation, ulceration, and the hallmark symptoms of shigellosis: bloody, mucoid diarrhea [1] [6].

Role of IpaC in Bacterial Invasion and Dissemination

IpaC orchestrates multiple critical phases of Shigella invasion through distinct structural domains and molecular interactions:

  • Pore Formation and Translocation: IpaC forms a hydrophobic translocon pore in conjunction with IpaB within the host plasma membrane. Biochemical studies using Langmuir phospholipid monolayers (mimicking the outer leaflet of the host cell membrane) demonstrate IpaC's intrinsic capacity for membrane penetration at physiological pH (7.4). Upon injection beneath a dipalmitoyl-phosphatidylcholine (DPPC) monolayer compressed to 15 mN/m (approximating eukaryotic membrane density), IpaC induces a significant increase in surface pressure (ΔΠ ≈ 2.1 dynes/cm), indicative of protein insertion into the lipid layer. This interaction occurs independently of calcium ions, distinguishing it from eukaryotic membrane-penetrating proteins like factor VII. The pore formed by the IpaB-IpaC complex exhibits an estimated diameter of 1.5-2.5 nm, facilitating the passage of hydrophilic effector proteins (e.g., IpgD, IpaA) into the host cytosol. This pore is indispensable for bacterial entry, as strains lacking functional IpaC or IpaB are completely non-invasive [3] [8] [9].

  • Cytoskeletal Manipulation: Beyond pore formation, IpaC directly nucleates profound actin remodeling at the invasion site. Purified IpaC added extracellularly to cultured epithelial cells induces membrane ruffling and filopodia formation akin to those observed during wild-type Shigella invasion. This activity stems from IpaC's C-terminal domain (residues 260-363), which directly binds to and activates host cell Rho GTPases, particularly Cdc42. Activated Cdc42 stimulates the Arp2/3 complex via N-WASP, triggering branched actin nucleation. Simultaneously, IpaC engagement promotes vinculin recruitment through IpaA, fostering focal adhesion complex formation. These combined actions generate localized membrane extensions that engulf the bacterium, facilitating its internalization within a phagosome-like vacuole. The ability of IpaC alone to trigger such cytoskeletal changes underscores its role as the primary bacterial trigger for actin-driven uptake [3] [5] [8].

  • Vacuolar Escape and Intercellular Spread: Recent studies implicate IpaC in post-invasion processes. While IpaB plays a more prominent role in phagosomal lysis via its cholesterol-binding domain, IpaC contributes to membrane disruption efficiency. Furthermore, during cell-to-cell spread, IpaC influences the resolution of vacuole-like protrusions (VLPs) into double-membrane vacuoles (DMVs) within adjacent cells. Inhibition of host PIK3C3, a kinase recruited downstream of T3SS signaling involving IpaC, impairs PtdIns(3)P accumulation on VLP membranes. This phospholipid gradient is essential for recruiting Dynamin 2 (DNM2), a host GTPase responsible for membrane scission at the VLP neck, enabling DMV formation. Consequently, functional IpaC (via its role in initiating T3SS signaling) indirectly facilitates efficient bacterial dissemination between host cells by promoting PIK3C3-dependent DNM2 recruitment and VLP resolution [1] [9].

Table 1: Key Functional Characteristics of IpaC in Shigella flexneri Pathogenesis

FunctionMolecular MechanismExperimental EvidenceConsequence
Pore FormationOligomerizes with IpaB; inserts hydrophobic domains into host membraneLangmuir monolayer penetration (ΔΠ=2.1 dynes/cm at 15 mN/m); liposome leakage assays; non-invasive phenotype of mutantsCreates conduit for effector translocation into host cytosol
Actin PolymerizationBinds and activates Cdc42 via C-terminal domain; synergizes with IpaA-vinculin pathwayPurified IpaC induces ruffling; Cdc42 activation assays; dominant-negative Cdc42 blocks invasionTrigers actin-driven membrane ruffling for bacterial engulfment
Translocon RegulationInteracts with IpaD at needle tip; undergoes conformational change upon host contactCo-immunoprecipitation; FRET; cryo-EM of needle tip complexPrevents premature secretion; ensures translocon deployment only upon contact
VLP ResolutionInitiates T3SS signaling recruiting PIK3C3/PtdIns(3)P and Dynamin 2PIK3C3 inhibition impairs spread; live imaging shows DNM2 recruitment to VLPs in IpaC-dependent mannerFacilitates scission of VLP neck for DMV formation and spread

Evolutionary Conservation Across Shigella Species and Enteroinvasive E. coli (EIEC)

Genomic analyses reveal that Shigella spp. (S. flexneri, S. sonnei, S. dysenteriae, S. boydii) are not a monophyletic group but arose through convergent evolution from diverse Escherichia coli ancestors on multiple independent occasions (estimated 7-15 times) via acquisition of the pINV plasmid and subsequent pathoadaptation. This process involved extensive gene loss (e.g., cadA, nadAB, speF) and inactivation through insertion sequences (IS elements), enhancing niche adaptation to the human colonic mucosa. Crucially, the ipaC gene, located within the highly conserved ipa-mxi-spa operon on pINV, exhibits remarkable sequence conservation (>95% amino acid identity) across all four Shigella species and EIEC. This conservation underscores its non-redundant functional importance [2] [4] [6].

Detailed sequence comparisons of IpaC across Shigella species and EIEC reveal conserved domains essential for its function:

  • N-terminal Secretion Signal (residues 1-50): Required for T3SS-mediated secretion via the Mxi-Spa apparatus.
  • Central Transmembrane/Hydrophobic Domains (residues 100-200): Mediate membrane insertion and pore formation. Mutations here abolish invasiveness.
  • C-terminal Effector Domain (residues 260-363): Binds chaperone IpgC in the bacterial cytosol; exposed in host membrane to interact with Cdc42 and nucleate actin. This domain shows the highest variability, potentially influencing strain-specific actin polymerization efficiency.

Table 2: Conservation of IpaC Functional Domains Across Shigella spp. and EIEC

DomainAmino Acid ResiduesFunctionConservation Level (Amino Acid Identity)Functional Impact of Variation
Secretion Signal1-50Recognition by T3SS; secretion initiation>98% (Shigella spp.); ~97% (EIEC)Minimal; essential function preserved
Chaperone-Binding Region50-100Interaction with IpgC; prevents cytoplasmic aggregation>96% (Shigella spp.); ~95% (EIEC)Moderate variation; may affect secretion efficiency
Transmembrane/Hydrophobic100-200Membrane insertion; pore formation with IpaB>95% (Shigella spp.); ~93% (EIEC)Critical; mutations abolish pore function and invasion
C-terminal Effector Domain260-363Actin nucleation (Cdc42 binding); host cell signaling initiation~90% (Shigella spp.); ~85% (EIEC)Higher variability; may influence actin polymerization rates

The strict conservation of IpaC's pore-forming and secretion domains highlights their indispensable role in the core invasion machinery. While the C-terminal actin-nucleating domain exhibits more variability, particularly in EIEC, this likely modulates rather than abolishes function, contributing to the attenuated invasiveness observed in EIEC compared to classical Shigella. This evolutionary trajectory—where a critical virulence factor like IpaC is maintained with high fidelity across independently evolved pathogenic lineages—exemplifies convergent evolution driven by intense selective pressure within the host environment. The conservation extends beyond Shigella to include EIEC, solidifying IpaC's status as a defining molecular feature of the Shigella-EIEC pathovar [2] [4] [6].

Properties

CAS Number

127384-63-8

Product Name

IpaC protein

Molecular Formula

C5H7BrN2

Synonyms

IpaC protein

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